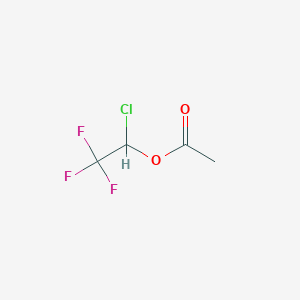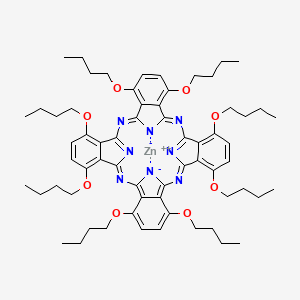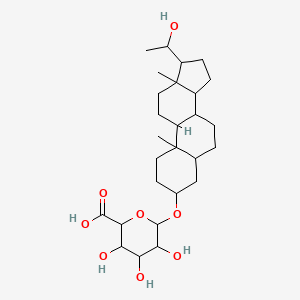![molecular formula C48H44FeP2 B12061636 (R)-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine](/img/structure/B12061636.png)
(R)-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine is a chiral organophosphine ligand. Organophosphine ligands are widely used in coordination chemistry and homogeneous catalysis due to their ability to stabilize metal centers and influence the reactivity and selectivity of metal-catalyzed reactions. The compound’s unique structure, featuring both ferrocenyl and naphthyl groups, imparts distinct electronic and steric properties that make it valuable in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine typically involves the following steps:
Preparation of the Ferrocenyl Precursor: The ferrocenyl precursor can be synthesized by reacting ferrocene with an appropriate electrophile to introduce the desired substituents.
Introduction of the Naphthylphosphino Group: The naphthylphosphino group can be introduced via a nucleophilic substitution reaction, where a naphthylphosphine is reacted with the ferrocenyl precursor.
Formation of the Final Compound: The final compound is obtained by coupling the intermediate with 3,5-xylylphosphine under suitable conditions, such as in the presence of a base and a solvent like toluene.
Industrial Production Methods
Industrial production methods for such complex ligands often involve optimizing the reaction conditions to achieve high yields and purity. This may include using advanced purification techniques like column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
®-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine can undergo various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The ligand can participate in substitution reactions where the phosphine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or borane can be used.
Substitution: Substitution reactions often require a base such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine is used as a ligand in asymmetric catalysis. Its chiral nature allows it to induce enantioselectivity in catalytic reactions, making it valuable for synthesizing chiral molecules.
Biology and Medicine
The compound’s ability to form stable complexes with metal ions can be exploited in biological and medicinal applications. For example, it can be used in the design of metal-based drugs or as a probe for studying metal-protein interactions.
Industry
In the industrial sector, this ligand can be used in processes that require high selectivity and efficiency, such as in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which ®-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine exerts its effects involves its coordination to metal centers. The ligand’s unique structure allows it to stabilize metal ions and influence their reactivity. The ferrocenyl and naphthyl groups provide both electronic and steric effects that can enhance the selectivity and efficiency of catalytic reactions.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common organophosphine ligand used in various catalytic reactions.
1,1’-Bis(diphenylphosphino)ferrocene (dppf): A ferrocenyl-based ligand similar to the compound .
BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl): A chiral ligand used in asymmetric catalysis.
Uniqueness
®-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine is unique due to its combination of ferrocenyl and naphthyl groups, which provide distinct electronic and steric properties. This makes it particularly effective in inducing enantioselectivity in catalytic reactions, setting it apart from other similar ligands.
Properties
Molecular Formula |
C48H44FeP2 |
|---|---|
Molecular Weight |
738.7 g/mol |
InChI |
InChI=1S/C43H39P2.C5H5.Fe/c1-29-23-30(2)26-36(25-29)44(37-27-31(3)24-32(4)28-37)33(5)38-19-12-22-41(38)45(42-20-10-15-34-13-6-8-17-39(34)42)43-21-11-16-35-14-7-9-18-40(35)43;1-2-4-5-3-1;/h6-28,33H,1-5H3;1-5H;/t33-;;/m0../s1 |
InChI Key |
NODPGYHIGOCWSG-NYPSMHOZSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@@H](C)[C]3[CH][CH][CH][C]3P(C4=CC=CC5=CC=CC=C54)C6=CC=CC7=CC=CC=C76)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][C]3P(C4=CC=CC5=CC=CC=C54)C6=CC=CC7=CC=CC=C76)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


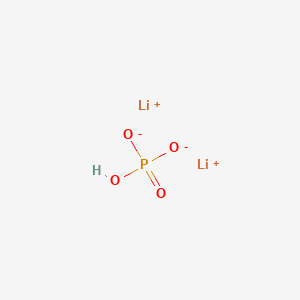

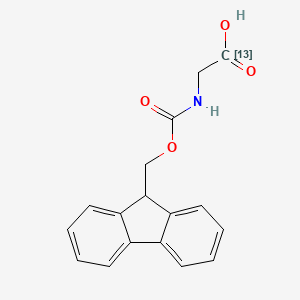
azanium](/img/structure/B12061565.png)
![N-[(2S,3R,4R,5S,6R)-2-(Benzyloxy)-5-hydroxy-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}oxan-3-YL]acetamide](/img/structure/B12061570.png)
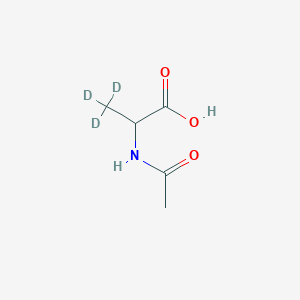
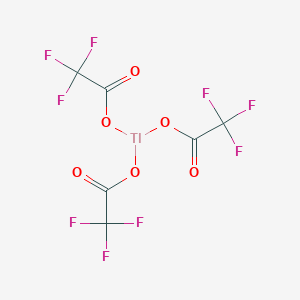
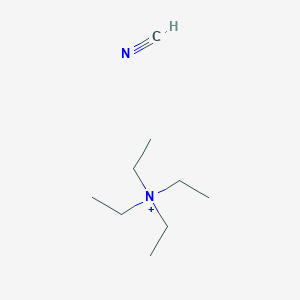

![(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene](/img/structure/B12061641.png)
![{[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid](/img/structure/B12061647.png)
